molecular formula C10H6F2N2O B11894819 2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde

2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B11894819
M. Wt: 208.16 g/mol
InChI Key: XMCHOTZPKDRZEA-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a difluorophenyl group attached to the imidazole ring, which is further substituted with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluoroaniline and glyoxal as the primary starting materials.

    Formation of Imidazole Ring: The reaction between 2,4-difluoroaniline and glyoxal in the presence of an acid catalyst leads to the formation of the imidazole ring.

    Introduction of Carbaldehyde Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(2,4-difluorophenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(2,4-difluorophenyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction is facilitated by the electrophilic nature of the carbaldehyde group, which can react with amino groups on proteins. Additionally, the difluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-difluorophenyl)-pyridine
  • 2-(2,4-difluorophenyl)-1H-1,2,4-triazole
  • 2-(2,4-difluorophenyl)-1H-pyrrole

Uniqueness

2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both the difluorophenyl and imidazole moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H6F2N2O

Molecular Weight

208.16 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H6F2N2O/c11-6-1-2-8(9(12)3-6)10-13-4-7(5-15)14-10/h1-5H,(H,13,14)

InChI Key

XMCHOTZPKDRZEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC=C(N2)C=O

Origin of Product

United States

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